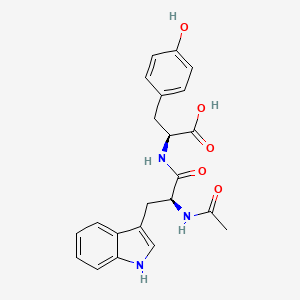![molecular formula C16H20O2 B14187198 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol CAS No. 893752-13-1](/img/structure/B14187198.png)
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is a chemical compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic organic compounds consisting of a furan ring fused to two benzene rings. This specific compound is characterized by the presence of a tert-butyl group at the 3-position and a hydroxyl group at the 2-position of the dibenzofuran structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol typically involves the following steps:
Formation of the Dibenzofuran Core: The dibenzofuran core can be synthesized through various methods, including the cyclization of biphenyl derivatives or the oxidative coupling of phenols.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction of the Dibenzofuran Core: The dibenzofuran core can be partially reduced to form the tetrahydrodibenzo[b,d]furan structure using hydrogenation or other reducing agents.
Hydroxylation: The hydroxyl group can be introduced at the 2-position through selective hydroxylation reactions, such as the use of hydroxylating agents like osmium tetroxide or via directed ortho-metalation followed by oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to fully saturate the dibenzofuran core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated dibenzofuran derivatives.
Substitution: Formation of various substituted dibenzofuran derivatives depending on the reagents used.
科学的研究の応用
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of 3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
類似化合物との比較
Similar Compounds
Dibenzofuran: The parent compound without the tert-butyl and hydroxyl groups.
2-Hydroxydibenzofuran: Similar structure but lacks the tert-butyl group.
3-tert-Butyldibenzofuran: Similar structure but lacks the hydroxyl group.
Uniqueness
3-tert-Butyl-5a,6,7,8-tetrahydrodibenzo[b,d]furan-2-ol is unique due to the combination of the tert-butyl and hydroxyl groups, which confer distinct chemical and physical properties
特性
CAS番号 |
893752-13-1 |
|---|---|
分子式 |
C16H20O2 |
分子量 |
244.33 g/mol |
IUPAC名 |
3-tert-butyl-5a,6,7,8-tetrahydrodibenzofuran-2-ol |
InChI |
InChI=1S/C16H20O2/c1-16(2,3)12-9-15-11(8-13(12)17)10-6-4-5-7-14(10)18-15/h6,8-9,14,17H,4-5,7H2,1-3H3 |
InChIキー |
IOEKXMVHAIWOMS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C(C=C2C3=CCCCC3OC2=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)



![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)


![tert-Butyl(dimethyl)[1-(methylsulfanyl)dec-1-en-1-yl]silane](/img/structure/B14187160.png)





